Eribulin-d3 (mesylate)
Description
Rationale for Deuterated Analogues in Drug Discovery and Development
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has garnered significant attention in drug discovery. metsol.comglpbio.commusechem.com The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a more stable chemical bond (C-D versus C-H). musechem.comtandfonline.com This increased stability can slow down the metabolic processes that break down a drug, potentially improving its pharmacokinetic profile. glpbio.commusechem.comnih.gov This "deuterium switch" approach has been utilized to develop deuterated versions of existing drugs with the aim of enhancing their efficacy and safety. nih.govuniupo.it The first deuterated drug to receive FDA approval was deutetrabenazine in 2017. nih.govuniupo.it
The primary rationale for creating deuterated analogues is the "kinetic isotope effect." The heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, making it more resistant to enzymatic cleavage, a common step in drug metabolism. tandfonline.com By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, researchers can modulate a drug's metabolic fate. This can lead to a longer half-life, increased exposure of the body to the active drug, and potentially a more favorable side effect profile. tandfonline.comacs.org
Overview of Eribulin (B193375) Mesylate as a Microtubule-Targeting Agent: Research Context
Eribulin mesylate, a synthetic analogue of the marine natural product halichondrin B, is a potent microtubule-targeting agent. nih.govnih.govwikipedia.org It functions by inhibiting the growth phase of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. dovepress.comaacrjournals.orgnih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis) in cancer cells. wikipedia.orgaacrjournals.org
Eribulin's mechanism of action is distinct from other microtubule inhibitors like taxanes. nih.govaacrjournals.org It binds to the "plus ends" of microtubules, a unique binding site that may explain its activity in some taxane-resistant cancers. aacrjournals.orgresearchgate.net Research has demonstrated its antitumor activity in various cancer cell lines and preclinical models. aacrjournals.orgnih.gov Beyond its direct cytotoxic effects, preclinical studies suggest that eribulin may also remodel the tumor vasculature and affect the tumor microenvironment. nih.govresearchgate.netnih.gov
Significance of Eribulin-d3 (mesylate) as a Research Tool and Tracer
Eribulin-d3 (mesylate) is a deuterated version of eribulin mesylate. glpbio.commedchemexpress.commedchemexpress.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes Eribulin-d3 (mesylate) a valuable tool in pharmaceutical research. musechem.comglpbio.com
As a stable isotope-labeled compound, Eribulin-d3 (mesylate) serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry. nih.govmetsol.com In such studies, a known amount of the deuterated compound is added to a biological sample (like plasma or urine) containing the non-deuterated drug. Because the deuterated and non-deuterated forms have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they can be distinguished by their mass, allowing for precise quantification of the parent drug.
Furthermore, Eribulin-d3 (mesylate) can be used as a tracer to investigate the metabolic fate of eribulin. clearsynth.commetsol.com By administering the deuterated compound, researchers can track its transformation into various metabolites within the body. This is crucial for understanding the drug's ADME profile, which is a key component of drug development. nih.govchemicalsknowledgehub.com The use of stable isotopes like deuterium offers a safe way to conduct these studies in both preclinical and clinical settings. metsol.com
Interactive Data Table: Properties of Eribulin-d3 (mesylate)
| Property | Value |
| Molecular Formula | C41H60D3NO14S |
| Molecular Weight | 829.02 g/mol |
| Target | Microtubule/Tubulin |
| Pathway | Cell Cycle/DNA Damage; Cytoskeleton; Apoptosis |
| Data sourced from product information sheets. medchemexpress.com |
Properties
Molecular Formula |
C41H63NO14S |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-14-methyl-8,15-dimethylidene-21-(trideuteriomethoxy)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1/i4D3; |
InChI Key |
QAMYWGZHLCQOOJ-OGUHGQNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]5[C@H]6[C@@H](O4)[C@@H]7[C@H](O6)C[C@@](O7)(O5)CC[C@H]8CC(=C)[C@@H](O8)CC[C@H]9C[C@H](C(=C)[C@H](O9)C[C@@H]2O[C@@H]1C[C@@H](CN)O)C.CS(=O)(=O)O |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Eribulin Analogues
Strategic Considerations for Deuterium (B1214612) Incorporation into Complex Macrolides
The introduction of deuterium into large, stereochemically rich macrolides like Eribulin (B193375) requires careful strategic planning. Key considerations include the timing and method of deuterium incorporation to avoid compromising the stereochemical integrity of the molecule.
Late-Stage Deuteration: One common strategy is late-stage deuteration, where the deuterium atoms are introduced in the final steps of the synthesis. This approach is often preferred as it minimizes the risk of altering the complex stereochemistry that has been painstakingly established in earlier steps. However, identifying suitable late-stage reactions that are compatible with the numerous functional groups present in the Eribulin scaffold can be challenging.
Early-Stage Incorporation: Alternatively, deuterium can be introduced at an early stage of the synthesis by using deuterated building blocks. This approach can simplify the purification process and potentially lead to higher isotopic enrichment. However, it requires the careful design and synthesis of these deuterated precursors, ensuring that the deuterium label is retained throughout the lengthy synthetic sequence.
Kinetic Isotope Effect: The kinetic isotope effect (KIE) is a fundamental principle that underpins the benefits of deuteration. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. This can lead to a more favorable pharmacokinetic profile, but the predictability of the KIE's impact on a drug's metabolism remains a significant challenge. google.comresearchgate.net Only through empirical testing of the deuterated compound can the precise effects on metabolism be determined. google.com
Site-Selectivity: Achieving site-selective deuteration is crucial. The specific placement of deuterium atoms determines the impact on the molecule's metabolic fate. For Eribulin, strategic deuteration would target known sites of metabolic oxidation. This requires a deep understanding of the drug's metabolism to identify the most beneficial positions for deuterium incorporation. nih.govcore.ac.uk
The synthesis of complex macrolides often involves numerous steps, and the introduction of deuterium adds another layer of complexity. For instance, the commercial synthesis of Eribulin is a lengthy process, with a significant number of steps dedicated to constructing the C14-C35 fragment of the macrocyclic lactone. sfu.ca Introducing deuterium into such a process requires robust and highly selective chemical transformations.
Precursor Design and Stereoselective Chemical Transformations for Deuteration
The successful synthesis of deuterated Eribulin analogues hinges on the meticulous design of precursor molecules and the application of highly stereoselective chemical reactions.
Precursor Design: The design of precursors for deuteration involves identifying suitable positions within the Eribulin scaffold where deuterium can be introduced without disrupting the molecule's intricate three-dimensional structure. This may involve the synthesis of deuterated building blocks that are later incorporated into the main carbon skeleton. For example, a deuterated version of a key fragment, such as the C1-C13 or C14-C35 fragments of Eribulin, could be synthesized and then coupled to form the final deuterated macrolide. sfu.cathieme-connect.com
Stereoselective Deuteration Methods: Several methods for stereoselective deuteration have been developed, many of which are applicable to the synthesis of complex molecules like Eribulin. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the deuteration reaction. nih.govrsc.orgacs.org
Catalytic Asymmetric Deuteration: This approach utilizes chiral catalysts, often based on transition metals like copper or rhodium, to facilitate the enantioselective addition of deuterium to a prochiral center. nih.govrsc.orgchinesechemsoc.org For instance, a catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine (B122466) derivatives, a structural motif relevant to many bioactive molecules. nih.govrsc.org
Substrate-Controlled Deuteration: In some cases, the inherent chirality of the substrate itself can be used to direct the stereoselective incorporation of deuterium. This approach is particularly relevant for complex molecules like Eribulin, which possess multiple stereocenters that can influence the facial selectivity of a deuteration reaction.
Reductive Deuteration: Reductive deuteration of unsaturated bonds using deuterium gas (D2) or other deuterium sources like sodium borodeuteride (NaBD4) is a common method for introducing deuterium. researchgate.net However, controlling the stereochemistry of these reactions in complex systems can be challenging and often requires the use of specialized catalysts or directing groups.
The table below summarizes some of the key stereoselective deuteration methods that could be adapted for the synthesis of deuterated Eribulin analogues.
| Method | Deuterium Source | Key Features | Potential Application in Eribulin Synthesis |
| Catalytic Asymmetric H/D Exchange | D2O | Employs a chiral catalyst to facilitate stereoselective hydrogen-deuterium exchange. nih.govrsc.org | Introduction of deuterium at specific stereocenters in a precursor fragment. |
| Enantioselective Radical Deuteration | D2O | Uses a chiral thiol catalyst in a photochemical process to achieve asymmetric deuteration. chinesechemsoc.org | Site-selective deuteration of C-H bonds under mild conditions. |
| Diastereoselective Reduction | NaBD4, LiAlD4 | Utilizes the existing stereocenters in the molecule to direct the stereoselective addition of deuterium from a deuteride (B1239839) reagent. researchgate.net | Deuteration of a ketone or other reducible functional group in a late-stage intermediate. |
Isotopic Purity Assessment and Enantiomeric Control in Deuterated Synthesis
Ensuring the isotopic purity and enantiomeric integrity of the final deuterated product is a critical aspect of the synthetic process.
Isotopic Purity Assessment: The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. This is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose, as it can resolve the mass difference between the deuterated and non-deuterated isotopologues. researchgate.netresearchgate.net The relative intensities of the corresponding ion peaks in the mass spectrum can be used to calculate the isotopic enrichment. researchgate.net
Enantiomeric Control: Maintaining enantiomeric control throughout the synthesis is paramount, as the biological activity of Eribulin is highly dependent on its specific stereochemistry. Chiral high-performance liquid chromatography (HPLC) is a powerful technique for assessing the enantiomeric purity of the final product and intermediates. researchgate.net This method uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
The following table outlines the key analytical techniques used for assessing isotopic and enantiomeric purity.
| Parameter | Analytical Technique | Principle |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | Separates ions based on their mass-to-charge ratio with high precision, allowing for the differentiation of isotopologues. researchgate.netresearchgate.net |
| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase. researchgate.net |
Analytical Validation Techniques for Deuterated Synthetic Products
The analytical validation of a deuterated synthetic product like Eribulin-d3 (mesylate) is essential to ensure its quality, consistency, and suitability for its intended use. This process involves a series of tests to confirm the identity, purity, and other critical attributes of the compound.
Identification: A combination of analytical techniques is used to confirm the identity of the deuterated compound. These may include:
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution. europa.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium label. 1H NMR can show the disappearance of signals corresponding to the deuterated positions, while 2H NMR can directly detect the deuterium atoms.
Liquid Chromatography (LC): To determine the retention time relative to a reference standard. europa.eu
Purity: The purity of the deuterated compound is assessed to ensure that it is free from impurities, including process-related impurities and degradation products. symeres.com
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. It separates the main compound from any impurities, allowing for their quantification. europa.eu The use of at least two orthogonal HPLC methods is often recommended for comprehensive purity analysis. europa.eu
Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. europa.eu These parameters are validated to ensure that the analytical methods used for quality control are reliable. europa.euclearsynth.com
Specificity: The specificity of an analytical method is its ability to assess the analyte of interest in the presence of other components, such as impurities or degradation products. europa.eu
The following table details the key analytical validation parameters and the methods used to assess them.
| Validation Parameter | Description | Typical Analytical Method(s) |
| Identification | Confirms the chemical identity of the deuterated compound. | Mass Spectrometry, NMR Spectroscopy, Liquid Chromatography europa.eu |
| Purity | Determines the level of impurities in the final product. | High-Performance Liquid Chromatography (HPLC) europa.eu |
| Accuracy | The closeness of the measured value to the true value. | Comparison to a reference standard, analysis of spiked samples. europa.eu |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability, intermediate precision, and reproducibility studies. europa.eu |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Analysis of the drug substance in the presence of impurities, degradation products, and placebo components. europa.eu |
Bioanalytical Methodologies Employing Eribulin D3 Mesylate
Development and Validation of High-Throughput Quantitative Assays
The development of high-throughput quantitative assays is fundamental for supporting clinical and preclinical pharmacological studies of eribulin (B193375). Sensitive high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) assays have been established for the quantification of eribulin in diverse biological matrices, including human plasma, whole blood, urine, and feces. researchgate.net These assays are designed to be specific and accurate, enabling the reliable measurement of drug concentrations over a specified range. researchgate.net
Validation of these methods demonstrates their suitability for their intended purpose. Key validation parameters include linearity, precision, and accuracy. For instance, assays have shown excellent linearity with correlation coefficients (r²) of 0.99 or better. researchgate.net The deviation from nominal concentrations has been reported to be within -8.2% to 8.9%, with coefficient of variation (CV) values not exceeding 14.2%. researchgate.net A separate validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported an inter-assay accuracy ranging from -3.18% to 2.77% with a precision of ≤13.0%. researchgate.net These validated assays are crucial for analyzing samples from clinical trials, such as those investigating the excretion of eribulin in human mass balance studies. mdpi.com
Table 1: Validated Analytical Ranges for Eribulin in Biological Matrices
| Biological Matrix | Validated Concentration Range | Reference |
|---|---|---|
| Plasma | 0.2–100 ng/mL | researchgate.netmdpi.com |
| Whole Blood | 0.5–100 ng/mL | researchgate.netmdpi.com |
| Urine | 0.5–100 ng/mL | researchgate.netmdpi.com |
Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
In quantitative LC-MS/MS analysis, an internal standard (IS) is indispensable for correcting variations in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Isotopically labeled compounds, such as Eribulin-d3 (mesylate), are considered the gold standard for use as internal standards because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, minimizing analytical variability.
While some studies have utilized a structural analogue of eribulin, ER-076349, as the internal standard, the principle remains the same. researchgate.netresearchgate.net The use of an IS allows for accurate quantification through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (eribulin) and the IS. researchgate.netresearchgate.net This highly specific detection method ensures that the measurements are not confounded by other components in the complex biological matrix. The mass transition recorded for eribulin is typically m/z 730.4 → 712.5, while the internal standard is monitored at a different transition, such as m/z 731 → 681 for the analogue ER-076349. researchgate.netresearchgate.netnih.gov The use of Eribulin-d3 would involve a similar, distinct mass transition, ensuring precise quantification.
Table 2: Exemplary Mass Spectrometric Transitions for Eribulin and an Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Eribulin | 730.3 | 712 | researchgate.net |
| Eribulin | 730.4 | 712.5 | nih.gov |
| Internal Standard (ER-076349) | 731 | 681 | researchgate.net |
Optimization of Sample Preparation for Biological Matrices in Preclinical Studies
The accurate measurement of eribulin in preclinical studies requires robust sample preparation methods to extract the drug from complex biological matrices like plasma, tumor, and brain tissue. The goal is to remove interfering substances while ensuring high and reproducible recovery of the analyte.
For plasma samples from various species including mice, rats, and dogs, a common approach involves solid-phase extraction (SPE). nih.gov In one validated method, plasma samples are mixed with an internal standard and extracted using a C8 SPE cartridge. nih.gov The resulting eluent is then evaporated and reconstituted in a solution suitable for injection into the LC-MS/MS system. nih.gov Another method for plasma utilizes a simple protein precipitation with acetonitrile (B52724) followed by aqueous dilution in a 96-well plate format, which is amenable to high-throughput analysis. nih.gov
For solid tissues, such as tumor or brain specimens, the initial step is homogenization. Tissues are typically homogenized with a buffer, such as phosphate-buffered saline, to create a uniform suspension. nih.gov This homogenate is then subjected to an extraction procedure, often liquid-liquid extraction (LLE). researchgate.netresearchgate.netnih.gov For instance, the homogenate can be vortexed with the internal standard and an organic solvent mixture to separate the analyte from the tissue components. nih.gov In mass balance studies, feces are often diluted and homogenized in water to create samples with a more consistent composition before extraction. mdpi.com These optimized preparation techniques are critical for obtaining clean extracts and reliable quantitative data in preclinical pharmacokinetic and tissue distribution studies. nih.gov
Evaluation of Method Robustness and Sensitivity for Tracer Applications
Method robustness and sensitivity are paramount for specialized applications like mass balance studies, which often use a radiolabeled tracer, such as [¹⁴C]eribulin, to investigate the metabolism and excretion of a drug. researchgate.net Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. Sensitivity, defined by the lower limit of quantification (LLOQ), determines the lowest concentration of the drug that can be accurately measured.
The validation of bioanalytical methods for eribulin includes stability assessments under various conditions. For example, eribulin has been shown to be stable in plasma for at least 38 months at -20°C, demonstrating the long-term viability of stored samples. researchgate.net The robustness of an assay was confirmed in a study where the method was successfully used to analyze samples from a clinical trial, with only a few samples requiring dilution, indicating a well-chosen analytical range. mdpi.com
The sensitivity of these assays is demonstrated by their low LLOQs. For plasma, the LLOQ is typically around 0.2 to 0.5 ng/mL. researchgate.netnih.gov For tissue homogenates like tumor and brain, the LLOQ has been established at 2 ng/g. nih.gov This high sensitivity is crucial for tracer studies, where concentrations of the drug and its metabolites can be very low, especially at later time points. researchgate.net The ability to reliably quantify both the parent drug via LC-MS/MS and total radioactivity allows for a comprehensive understanding of the drug's disposition, as demonstrated in a study where eribulin-derived radioactivity was tracked in feces and urine. researchgate.net
Table 3: Lower Limit of Quantification (LLOQ) for Eribulin in Various Matrices
| Biological Matrix | LLOQ | Reference |
|---|---|---|
| Plasma | 0.2 ng/mL | researchgate.net |
| Plasma | 0.5 ng/mL | nih.gov |
| Urine | 0.5 ng/mL | researchgate.net |
| Whole Blood | 0.5 ng/mL | researchgate.net |
| Feces | 0.1 µg/g | researchgate.net |
| Tumor Tissue | 2 ng/g | nih.gov |
Preclinical Pharmacokinetic and Drug Disposition Profiling Utilizing Isotopic Tracers
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical Animal Models
Preclinical ADME studies are fundamental to characterizing the fate of a drug candidate in a living organism. For eribulin (B193375), these studies have been conducted in various animal models, including mice, rats, and dogs.
Following intravenous administration in preclinical species, eribulin exhibits a rapid distribution phase followed by a slower elimination phase. It demonstrates a large volume of distribution, suggesting extensive tissue penetration. The primary route of elimination for eribulin is through biliary excretion, with the majority of the drug being excreted unchanged in the feces. Renal clearance represents a minor pathway of elimination. In vitro studies have indicated that eribulin is a substrate for P-glycoprotein (P-gp), which may play a role in its distribution and excretion.
A comprehensive ADME profile for Eribulin-d3 (mesylate) would necessitate similar investigations in relevant animal models to determine its specific absorption, distribution, metabolism, and excretion characteristics.
Comparative Pharmacokinetic Analysis of Deuterated and Non-Deuterated Forms in Preclinical Systems
A direct comparative pharmacokinetic study of Eribulin-d3 (mesylate) and non-deuterated eribulin in the same preclinical system would be essential to understand the impact of deuterium (B1214612) substitution. Such a study would typically involve administering both compounds to parallel groups of animals and comparing key pharmacokinetic parameters.
Interactive Data Table: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Eribulin (mesylate) | Eribulin-d3 (mesylate) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng*h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL (L/h/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
This table is for illustrative purposes only. No public data is available for Eribulin-d3 (mesylate).
The "deuterium kinetic isotope effect" can lead to slower metabolism of the deuterated compound if the C-D bond is involved in the rate-limiting step of a metabolic reaction. This could potentially result in a longer half-life and increased exposure (AUC) for the deuterated form. However, without experimental data, the extent of this effect on eribulin's pharmacokinetics remains speculative.
Tissue Distribution Analyses and Mass Balance Studies in Preclinical Species
Tissue distribution studies with radiolabeled compounds are conducted to understand the extent and localization of a drug and its metabolites in various organs and tissues. For eribulin, preclinical studies in mice have shown that it penetrates tumor tissue, where it can be retained at higher concentrations and for a longer duration compared to plasma.
Mass balance studies, often utilizing a radiolabeled version of the drug (e.g., [14C]Eribulin), aim to account for the total administered dose by measuring its recovery in excreta (urine and feces) and the carcass over a defined period. These studies provide a complete picture of the drug's elimination pathways. While a mass balance study has been conducted for [14C]eribulin in humans, detailed preclinical mass balance data in animal models is less accessible in the literature.
A dedicated tissue distribution and mass balance study for Eribulin-d3 (mesylate), likely using a radiolabeled form (e.g., [14C]Eribulin-d3), would be required to delineate its specific distribution pattern and excretory routes in preclinical species.
Influence of Deuterium Substitution on Drug Disposition in Preclinical Models
The substitution of hydrogen with deuterium can influence various aspects of a drug's disposition, primarily through the kinetic isotope effect on metabolism. If a C-H bond targeted for metabolic cleavage is replaced with a stronger C-D bond, the rate of that metabolic reaction can decrease.
This can have several potential consequences for the drug's disposition:
Increased Half-Life and Exposure: Reduced clearance typically results in a longer elimination half-life and a higher area under the plasma concentration-time curve (AUC).
Altered Metabolite Profile: Deuteration at a specific metabolic site may shift metabolism towards alternative pathways, potentially altering the proportions of different metabolites.
Metabolic Pathway Characterization and Biotransformation Studies
Identification and Structural Elucidation of Eribulin (B193375) Metabolites via Isotopic Labeling
Isotopic labeling is a powerful technique for tracing the metabolic fate of a drug. While specific studies on Eribulin-d3 are not extensively published, research using [¹⁴C]eribulin provides significant insights into the metabolites that are likely formed. In a human mass balance study, [¹⁴C]eribulin was administered to identify and quantify the parent drug and its metabolites in plasma, urine, and feces.
The primary finding was that eribulin is predominantly eliminated from the body as the unchanged parent drug. However, several minor metabolites were detected. High-resolution mass spectrometry was used to compare pre-dose and post-dose samples, leading to the identification of these biotransformation products. Although the low concentrations of these metabolites made complete structural elucidation challenging, their molecular formulas were determined based on high-resolution mass data.
The identified metabolites were products of oxidation and hydrolysis, as detailed in the table below.
| Metabolite ID | Proposed Biotransformation | Molecular Formula Change | Detection Matrix |
|---|---|---|---|
| MF2 | Oxidation | Eribulin + O | Feces |
| MF3 | Oxidation | Eribulin + O | Feces |
| MF4 | Hydrolysis | Eribulin + H₂O | Feces |
The use of a deuterium-labeled compound like Eribulin-d3 serves a similar purpose in metabolic studies, acting as a tracer to distinguish the drug and its metabolites from endogenous compounds in mass spectrometry analysis.
In Vitro Metabolic Stability and Reaction Phenotyping using Deuterated Substrates
The use of deuterated substrates is a strategic approach in drug discovery to enhance metabolic stability. Deuterium (B1214612), being heavier than hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, particularly oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.
For Eribulin-d3 (mesylate), the deuterium substitution is intended to improve its metabolic profile compared to the non-deuterated version. In vitro assays using liver microsomes are standard for assessing metabolic stability. In such studies, the disappearance of the parent drug over time is monitored. It is hypothesized that Eribulin-d3 would exhibit a longer half-life in these systems compared to eribulin.
| Compound | Expected Half-life (t½) in Liver Microsomes | Expected Intrinsic Clearance (CLint) | Rationale |
|---|---|---|---|
| Eribulin | Baseline | Baseline | Standard C-H bonds at metabolic sites. |
| Eribulin-d3 | Increased | Decreased | Strengthened C-D bond slows enzymatic cleavage (Kinetic Isotope Effect). |
Reaction phenotyping studies for eribulin have identified CYP3A4 as the primary enzyme responsible for its metabolism in human liver microsomes. Therefore, in vitro studies with Eribulin-d3 would focus on its interaction with CYP3A4 to confirm if this pathway is still dominant and to quantify the extent of the metabolic slowdown.
Enzymatic Biotransformation Pathways and Kinetics in Preclinical Models
Preclinical in vitro models are essential for mapping the specific enzymatic pathways involved in drug biotransformation. For eribulin, studies have shown that CYP3A4 is the major enzyme that mediates its metabolism. The biotransformation reactions catalyzed by CYP3A4 are predominantly monohydroxylations, leading to the formation of several isomeric oxidized metabolites.
The enzymatic pathway for Eribulin-d3 is expected to be the same, with CYP3A4 playing the central role. However, the kinetics of these reactions are likely to be different. The rate of formation of hydroxylated metabolites from Eribulin-d3 is predicted to be slower than that from eribulin, assuming the deuterium atom is placed at a site of metabolic attack. This alteration in reaction kinetics is a direct consequence of the kinetic isotope effect.
Investigation of Kinetic Isotope Effects on Metabolic Fates
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetics of a drug through the deuterium kinetic isotope effect (KIE). The KIE occurs because the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. More energy is required to break the C-D bond, which can lead to a slower rate for metabolic reactions where C-H bond cleavage is the rate-limiting step.
For Eribulin-d3 (mesylate), the KIE is expected to manifest as a reduced rate of CYP3A4-mediated metabolism. This can have several consequences for the drug's metabolic fate:
Reduced Rate of Clearance: A slower metabolism typically leads to lower systemic clearance and a longer biological half-life.
Increased Parent Drug Exposure: With a reduced rate of biotransformation, the concentration and duration of the active parent drug in circulation may be increased.
Metabolic Switching: If metabolism at the deuterated site is significantly slowed, the enzymatic activity may shift to other susceptible sites on the molecule. This phenomenon, known as metabolic switching, can alter the ratio of metabolites formed. While the metabolites are generally identical to those from the non-deuterated compound, their relative abundances can change.
Mechanistic Research Applications of Isotopic Eribulin Analogues
Microtubule Dynamics and Binding Kinetics Investigations in Cellular Systems
Isotopically labeled eribulin (B193375), particularly tritiated ([3H]eribulin), has been fundamental in characterizing the drug's binding kinetics with its molecular target, tubulin. Eribulin exerts its potent anticancer effects by disrupting microtubule dynamics, a process essential for cell division. Unlike other microtubule-targeting agents, eribulin has a unique mechanism that involves binding to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase. nih.govacs.org
More significantly, these isotopic studies have demonstrated that eribulin binds with high affinity (Kd of 3.5 μM) to polymerized microtubules. nih.govacs.org The maximum binding stoichiometry was determined to be approximately 14.7 molecules of eribulin per microtubule, which strongly supports the hypothesis that the drug binds to the plus ends of the microtubules. nih.gov At a concentration of 100 nM, which inhibits microtubule growth by 50%, calculations revealed that only one molecule of eribulin is bound for every two microtubules, highlighting the drug's potent substoichiometric effects on microtubule dynamics. nih.govacs.org
Further investigations using [3H]eribulin have explored the impact of specific tubulin isotypes on drug interaction. The class III β-tubulin (βIII-tubulin) isotype is often associated with resistance to microtubule-targeting drugs. Studies showed that while [3H]eribulin binding to soluble tubulin was similar regardless of βIII-tubulin presence, its binding to the plus ends of assembled microtubules was significantly affected. nih.govacs.org Microtubules lacking βIII-tubulin could bind more eribulin molecules (a maximal stoichiometry of 20 ± 3) compared to those containing the isotype (9 ± 2 molecules). nih.gov This suggests that the presence of βIII-tubulin sterically or allosterically hinders eribulin's access to its binding site at the microtubule end, thereby weakening its suppressive effects on microtubule dynamics. nih.govacs.org
| Parameter | Value | Reference |
| Binding Affinity to Soluble Tubulin (Overall) | Kd = 46 μM | nih.govacs.org |
| Binding Affinity to High-Affinity Tubulin Subset | Kd = 0.4 μM | nih.govacs.org |
| Binding Affinity to Microtubule Ends | Kd = 3.5 μM | nih.govacs.org |
| Maximal Stoichiometry on Microtubules | 14.7 ± 1.3 molecules/microtubule | nih.govacs.org |
| Maximal Stoichiometry (βIII-tubulin absent) | 20 ± 3 molecules/microtubule | nih.gov |
| Maximal Stoichiometry (βIII-tubulin present) | 9 ± 2 molecules/microtubule | nih.gov |
Cellular Permeability, Efflux, and Intracellular Distribution Studies Using Labeled Forms
Understanding how eribulin enters, distributes within, and is expelled from cancer cells is crucial for comprehending its therapeutic window and the development of resistance. To this end, a fluorescently labeled analogue of eribulin was developed to enable real-time imaging of its pharmacokinetics at the single-cell level in preclinical models. nih.gov
These studies revealed that eribulin's cellular accumulation is a dynamic process governed by both uptake and active efflux. nih.gov The primary mechanism of efflux was identified as the action of the ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein or multidrug resistance protein 1 (MDR1). nih.gov Using intravital imaging in tumors engineered to have mixed populations of cells with and without MDR1 expression, researchers could directly visualize the impact of this efflux pump. Cells expressing MDR1 demonstrated significantly reduced intracellular accumulation of the fluorescent eribulin analogue and, consequently, had a clear survival advantage over cells that did not express the pump. nih.gov
Furthermore, these advanced imaging studies using a labeled eribulin analogue uncovered a spatial component to drug resistance within the tumor microenvironment. It was observed that MDR1-mediated drug efflux was more pronounced in cancer cells located farther away from the tumor's vasculature. nih.gov This suggests that the heterogeneous architecture of tumors can create gradients of drug exposure and resistance, where cells in poorly perfused areas are more protected from eribulin's cytotoxic effects due to highly efficient efflux. While eribulin is noted for its good membrane permeability, these studies highlight that active transport mechanisms, particularly efflux, are dominant factors in determining its ultimate intracellular concentration and efficacy. nih.govoup.com
Target Engagement and Occupancy Studies in Preclinical Models
Confirming that a drug effectively engages its intended target within a complex biological system is a critical step in preclinical validation. Isotopic analogues of eribulin have been essential for quantifying target engagement and occupancy, providing a direct link between drug binding and its biological effect.
The binding studies with [3H]eribulin serve as a direct measure of target engagement in preclinical in vitro models. The high-affinity binding (Kd = 3.5 μM) to microtubule ends confirms that eribulin effectively and specifically interacts with its therapeutic target. nih.govacs.org The stoichiometry of this binding provides a quantitative measure of target occupancy. The finding that eribulin can bind to approximately 15 sites per microtubule—corresponding to the number of exposed β-tubulin subunits at the plus end—indicates that full occupancy of the target site is possible. nih.govnih.gov
Crucially, these studies demonstrate that eribulin does not require full target occupancy to exert a powerful biological effect. As mentioned, at a concentration that robustly inhibits microtubule growth, target occupancy is only about one eribulin molecule per two microtubules. nih.govacs.org This substoichiometric activity is a hallmark of eribulin's mechanism and underscores its potency. The use of a radiolabeled analogue was key to establishing this relationship between target engagement, occupancy, and the functional suppression of microtubule dynamics. These findings confirm that eribulin's mechanism of action is indeed poisoning the microtubule ends, where the binding of a very small number of molecules is sufficient to disrupt the entire dynamic structure. nih.govnih.gov
Elucidation of Resistance Mechanisms in Preclinical Cancer Models
The development of drug resistance is a major obstacle in cancer therapy. Isotopic and labeled analogues of eribulin have played a significant role in elucidating the molecular mechanisms that allow cancer cells to evade its effects.
The most direct evidence comes from studies using the fluorescent eribulin analogue, which visually confirmed the role of the MDR1 (ABCB1) efflux pump. In preclinical models of heterogeneous tumors, cells overexpressing MDR1 actively pumped the labeled drug out, reducing intracellular concentration and conferring resistance. nih.gov This work provided a direct, single-cell visualization of a key resistance mechanism in vivo.
Separately, studies in numerous breast cancer cell lines have established that long-term exposure to eribulin leads to the upregulation of specific ABC transporters. nih.govnih.gov Gene and protein expression analyses in seven different eribulin-resistant breast cancer cell lines showed increased levels of both ABCB1 and another transporter, ABC subfamily C member 11 (ABCC11). nih.govnih.gov While these studies did not use a labeled analogue for the initial screening, the findings are consistent with the efflux observed with fluorescent eribulin. In these models, inhibiting ABCB1 or ABCC11 with siRNA partially restored sensitivity to eribulin, confirming their functional role in resistance. nih.govnih.gov
Furthermore, binding studies with [3H]eribulin have helped to clarify a non-efflux-based resistance mechanism involving tubulin isotypes. The research demonstrated that the presence of βIII-tubulin in microtubules weakens the binding and suppressive effects of eribulin. nih.govacs.org This suggests that cancer cells that upregulate the expression of the βIII-tubulin isotype can become less sensitive to eribulin because the drug cannot engage its target as effectively. Computational studies have since supported these findings, showing a lower binding affinity of eribulin for tubulin dimers containing the βIII isotype. rsc.org
| Resistance Mechanism | Key Protein/Factor | Method of Elucidation Using Analogue | Finding | Reference |
| Drug Efflux | ABCB1 (MDR1) | Fluorescent Eribulin Analogue | Cells with high ABCB1 expression show reduced intracellular drug accumulation and increased survival. | nih.gov |
| Altered Target Interaction | βIII-Tubulin | [3H]Eribulin Binding Assay | Presence of βIII-tubulin in microtubules reduces the binding stoichiometry and weakens the suppressive effect of eribulin. | nih.govacs.org |
| Drug Efflux | ABCC11 | N/A (Confirmed in resistant cell lines) | Upregulation of ABCC11 is observed in multiple eribulin-resistant cell lines; inhibition restores sensitivity. | nih.govnih.gov |
Preclinical Efficacy Assessments and Translational Relevance Non Human Data
In Vitro Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
Eribulin (B193375) has shown potent antiproliferative and cytotoxic activity across a broad spectrum of human cancer cell lines, often at sub-nanomolar concentrations. aacrjournals.orgnih.gov This activity is specific to proliferating cells, with minimal effect on non-dividing cells. nih.gov
Studies have demonstrated eribulin's efficacy in hematologic cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range, from 0.13 to 12.12 nM. mdpi.com In solid tumors, similar potency has been observed. For instance, in cervical cancer (HeLa) and head and neck cancer (FaDu) cell lines, the mean IC50 values were 1.58 nM and 0.7 nM, respectively. viamedica.pl The activity extends to non-small cell lung cancer (NSCLC) cell lines, where it showed p53-independent anticancer activity in the picomolar range. nih.gov
A key finding from in vitro studies is eribulin's ability to retain its potency in cancer cells that have developed resistance to other microtubule-targeting agents, such as taxanes. In paclitaxel-resistant ovarian cancer cell lines (1A9PTX10 and 1A9PTX22), which harbor mutations in β-tubulin, eribulin's antiproliferative activity was nearly identical to that in the parental, non-resistant cell line (A2780/1A9). aacrjournals.org This suggests that eribulin's distinct binding interaction with tubulin allows it to overcome certain common mechanisms of drug resistance. aacrjournals.org
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Various | Hematologic Malignancies | 0.13 - 12.12 | mdpi.com |
| HeLa | Cervical Cancer | 1.58 | viamedica.pl |
| FaDu | Head and Neck Cancer | 0.7 | viamedica.pl |
| 1A9PTX10 | Paclitaxel-Resistant Ovarian Cancer | Maintained Potency | aacrjournals.org |
| 1A9PTX22 | Paclitaxel-Resistant Ovarian Cancer | Maintained Potency | aacrjournals.org |
In Vivo Antitumor Efficacy in Murine Xenograft and Syngeneic Tumor Models
The potent in vitro activity of eribulin translates to significant antitumor efficacy in vivo. In numerous studies using human tumor xenografts (human cancer cells grown in immunocompromised mice), eribulin has demonstrated robust activity against a wide array of cancer types. These include breast, colon, ovarian, melanoma, fibrosarcoma, glioblastoma, head and neck, leiomyosarcoma, liposarcoma, pancreatic, and lung cancers. iiarjournals.orgiiarjournals.org The observed antitumor responses range from tumor growth inhibition and stasis to complete tumor regression, with some studies reporting long-term, tumor-free survivors. iiarjournals.org
For example, in a study involving ten different human cancer xenograft models, eribulin treatment resulted in tumor regression in seven models and significant growth delay in two others. nih.gov In orthotopic xenograft models of malignant meningioma, where human cancer cells (IOMM-Lee and HKBMM) were implanted in the brains of mice, intraperitoneal administration of eribulin significantly prolonged survival. nih.gov
Beyond xenograft models, eribulin's efficacy has also been evaluated in syngeneic models, which utilize mouse tumor cells implanted in mice with a competent immune system. reactionbiology.com In a syngeneic 4T1 breast cancer model, treatment with eribulin in combination with an immune checkpoint inhibitor resulted in enhanced antitumor activity, with all tumors becoming non-palpable in the combination group. researchgate.net These syngeneic models are crucial for understanding the interplay between chemotherapeutic agents and the host immune system. reactionbiology.comcrownbio.com
| Model Type | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Xenograft | Fibrosarcoma (HT-1080) | Rapid regression, tumor-free survivors | iiarjournals.org |
| Xenograft | Glioblastoma (U251) | Tumor regression | iiarjournals.org |
| Xenograft | NSCLC (NCI-H522) | Tumor regression | iiarjournals.org |
| Orthotopic Xenograft | Malignant Meningioma | Significantly prolonged survival | nih.gov |
| Syngeneic | Breast Cancer (4T1) | Enhanced antitumor activity with anti-PD1 mAb | researchgate.net |
Combination Therapy Strategies with Other Anticancer Agents in Preclinical Oncology Models
Preclinical studies have extensively explored the potential of combining eribulin with other anticancer agents to enhance therapeutic efficacy. These investigations have shown that eribulin can act synergistically or additively with a variety of drugs, including both conventional cytotoxic agents and modern targeted therapies. iiarjournals.orgnih.gov
In human tumor xenograft models, eribulin has demonstrated combination activity with cytotoxic drugs such as capecitabine, gemcitabine, cisplatin, and carboplatin (B1684641) across breast, NSCLC, and ovarian cancer models. iiarjournals.orgnih.gov For instance, the combination of eribulin with platinum agents (carboplatin or cisplatin) showed enhanced antitumor effects in both platinum-sensitive and platinum-resistant ovarian cancer models. researchgate.net
Similarly, combining eribulin with targeted agents has yielded promising results. Significant combination activity was observed with the anti-angiogenic agent bevacizumab in breast and ovarian cancer models. iiarjournals.org In triple-negative breast cancer (TNBC) models, combining eribulin with an mTOR inhibitor (everolimus) resulted in a synergistic suppression of tumor growth. nih.gov Furthermore, in estrogen receptor-positive (ER+) breast cancer models, a triplet combination of eribulin, the CDK4/6 inhibitor palbociclib, and the estrogen receptor antagonist fulvestrant (B1683766) was markedly superior to any of the doublet combinations, achieving tumor regression in 100% of the mice. nih.goviiarjournals.org The combination of eribulin with immune checkpoint inhibitors like anti-PD-1 antibodies has also shown promise, particularly in immunocompetent syngeneic models. researchgate.net
| Combination Agent | Agent Class | Cancer Model(s) | Outcome | Reference |
|---|---|---|---|---|
| Capecitabine | Cytotoxic | Breast Cancer | Combination Activity | iiarjournals.org |
| Cisplatin/Carboplatin | Cytotoxic | Ovarian, Breast Cancer | Combination Activity | iiarjournals.orgresearchgate.net |
| Bevacizumab | Targeted (Anti-VEGF) | Breast, Ovarian Cancer | Combination Activity | iiarjournals.org |
| Everolimus | Targeted (mTOR inhibitor) | Triple-Negative Breast Cancer | Synergistic Tumor Suppression | nih.gov |
| Palbociclib + Fulvestrant | Targeted (CDK4/6i + SERD) | ER+ Breast Cancer | Superior Antitumor Activity | nih.gov |
| Anti-PD-1 Antibody | Immunotherapy | Breast Cancer (Syngeneic) | Enhanced Antitumor Activity | researchgate.net |
Identification and Validation of Preclinical Pharmacodynamic Biomarkers
Research into pharmacodynamic biomarkers aims to identify measurable indicators of a drug's biological effect. For eribulin, preclinical studies have pointed to several potential biomarkers related to both its mitotic and non-mitotic activities.
Beyond its direct cytotoxic effects, eribulin has been shown to induce complex changes in the tumor microenvironment. One significant finding is its ability to remodel tumor vasculature. nih.gov Studies in multiple xenograft models have shown that eribulin can increase microvessel density (MVD), leading to enhanced tumor perfusion. nih.govecancer.org This vascular remodeling may not only contribute to eribulin's direct antitumor effect but could also improve the delivery and efficacy of co-administered drugs. nih.gov
At the molecular level, eribulin treatment has been shown to decrease the phosphorylation of AKT (p-AKT), a key node in the PI3K/AKT/mTOR survival pathway, in TNBC cells. nih.gov The downstream effectors of this pathway, such as phosphorylated S6 kinase (p-S6K) and phosphorylated ribosomal protein S6 (p-S6), are further suppressed when eribulin is combined with an mTOR inhibitor, correlating with synergistic antitumor activity. nih.gov This suggests that the activation status of PI3K/AKT pathway components could serve as pharmacodynamic biomarkers for both monotherapy and combination therapy with eribulin. mdpi.comnih.gov
Emerging Research Frontiers and Methodological Innovations
Integration of Isotopic Tracers with Advanced Imaging Techniques (e.g., Autoradiography)
The use of isotopic tracers is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. Eribulin-d3 (mesylate) serves as a powerful tracer, enabling researchers to visualize and quantify its journey through biological systems with high precision. When coupled with advanced imaging techniques, it provides invaluable insights into the drug's behavior at the tissue, cellular, and even subcellular levels.
Autoradiography , a technique that captures the distribution of radioactive substances in tissue sections, can be adapted for use with stable isotopes like deuterium (B1214612) through methods that detect the isotope's presence. nih.govnih.govwikipedia.org By administering Eribulin-d3 (mesylate) in preclinical models, researchers can subsequently perform whole-body or micro-autoradiography to map its precise localization in tumors and other tissues. nih.gov This provides a high-resolution visual record of where the drug accumulates, offering clues about its target engagement and potential off-target effects. nih.govnih.gov Such studies are crucial for understanding why Eribulin (B193375) is effective in specific cancers like liposarcoma and breast cancer. mdpi.com
Beyond traditional autoradiography, the integration of deuterated compounds with other advanced imaging modalities is an active area of research. Techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) have been used to study how non-deuterated Eribulin affects tumor perfusion and vascularization. nih.govnih.gov Future studies could correlate these functional imaging findings with the precise drug distribution data obtained using Eribulin-d3, offering a more complete picture of its mechanism of action.
Computational Modeling and Molecular Dynamics Simulations of Deuterated Eribulin Interactions
Computational methods are indispensable tools in modern drug discovery, providing detailed insights into drug-receptor interactions at the atomic level. mdpi.com Molecular dynamics (MD) simulations, in particular, allow scientists to model the dynamic behavior of molecules over time, revealing the subtle yet critical forces that govern binding affinity and specificity. alfa-chemistry.comnih.gov
Researchers have extensively used MD simulations to study the interaction of non-deuterated Eribulin with its target, β-tubulin, at the plus ends of microtubules. nih.govnih.gov These models have helped elucidate how Eribulin suppresses microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.commdpi.com
The introduction of deuterium in Eribulin-d3 (mesylate) presents a new layer of complexity and opportunity for computational modeling. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. While molecular mechanics force fields used in standard MD simulations may not always capture these subtle quantum effects perfectly, advanced computational approaches are being developed to account for such isotopic differences. fugaku100kei.jposti.govnih.gov
Simulations of deuterated Eribulin could explore several key questions:
Binding Stability: Does the increased bond strength at deuterated positions affect the conformational stability of Eribulin within the tubulin binding pocket? researchgate.net
Interaction Dynamics: How does deuteration alter the vibrational modes and dynamic interactions of the drug with key amino acid residues in its binding site? rsc.org
Resistance Mechanisms: Can simulations reveal whether deuteration affects Eribulin's interaction with different tubulin isotypes, some of which are associated with drug resistance? nih.gov
By comparing simulation results of deuterated and non-deuterated Eribulin, researchers can gain a more nuanced understanding of the structure-activity relationship and the kinetic isotope effect on its biological activity. fugaku100kei.jp
| Research Question | Potential Impact of Deuteration | Relevant Simulation Parameter |
| Binding Affinity | Altered due to changes in bond strength and van der Waals interactions. | Binding Free Energy (MM/PBSA, MM/GBSA) |
| Conformational Stability | Increased rigidity of the drug in the binding pocket. | Root-Mean-Square Deviation (RMSD) |
| Local Protein Dynamics | Reduced flexibility of interacting amino acid residues. | Root-Mean-Square Fluctuation (RMSF) |
| Water Molecule Displacement | Changes in the hydration shell within the binding site. | Solvent Accessible Surface Area (SASA) |
This interactive table outlines how computational modeling can be applied to study the effects of deuteration on Eribulin's interaction with its target.
Development of Novel Deuterated Eribulin Analogues for Specific Research Questions
The synthesis of Eribulin is a complex and lengthy process, reflecting the intricate structure of its parent natural product, halichondrin B. sfu.casfu.caresearchgate.net The creation of deuterated analogues like Eribulin-d3 (mesylate) adds another layer of synthetic challenge but also opens the door to creating powerful research tools. google.comjscimedcentral.com
Beyond its use as a metabolic tracer, novel deuterated analogues of Eribulin can be designed to answer specific scientific questions. This "precision deuteration" strategy involves placing deuterium atoms at specific molecular positions to achieve a desired outcome. nih.gov
Key research applications for novel deuterated Eribulin analogues include:
Metabolic Pathway Elucidation: By placing deuterium at various "soft spots" susceptible to metabolism, researchers can pinpoint the exact sites of enzymatic breakdown. nih.gov This information is vital for understanding the drug's pharmacokinetic profile and for designing future analogues with improved metabolic stability. nih.govamber-bridge.com
Investigating Off-Target Effects: If a particular metabolite is suspected of causing toxicity, an analogue can be synthesized with deuterium at the metabolic site responsible for its formation. A reduction in the formation of that metabolite and its associated toxicity would confirm the hypothesis. nih.govresearchgate.net
Modulating Target Residence Time: The kinetic isotope effect can slow the rate of bond cleavage, which may influence how long the drug remains bound to its target. Analogues could be designed to test whether prolonging target engagement enhances therapeutic efficacy.
The development of such analogues relies on advanced synthetic organic chemistry techniques, often involving deuterated reagents and metal-catalyzed hydrogen isotope exchange reactions. musechem.comnih.govsimsonpharma.com
Addressing Research Challenges and Future Perspectives in Deuterium Labeling for Drug Development
While deuterium labeling offers significant advantages, its application, particularly for complex molecules like Eribulin, is not without challenges. nih.govmusechem.com
Current Research Challenges:
Synthetic Complexity: The multi-step synthesis of Eribulin makes the introduction of deuterium at specific sites a formidable task, requiring specialized reagents and potentially extensive re-optimization of the synthetic route. sfu.cajscimedcentral.com
Predictability of Effects: The biological consequences of deuteration are not always predictable. While it can slow metabolism, it can also sometimes lead to metabolic switching, where the body metabolizes the drug through an alternative pathway, potentially creating unexpected metabolites. nih.govamber-bridge.commusechem.com
Analytical Sensitivity: Quantifying the precise location and extent of deuteration requires sophisticated analytical techniques, such as high-resolution mass spectrometry and specialized NMR spectroscopy. simsonpharma.com
Future Perspectives: The future of deuterium labeling in the development of anticancer drugs like Eribulin is promising. nih.govscienceopen.com As synthetic methodologies become more sophisticated, the site-selective incorporation of deuterium will become more routine and cost-effective. researchgate.net The integration of predictive computational models with empirical studies will allow for a more rational design of deuterated drugs, moving from a trial-and-error approach to a more targeted strategy. alfa-chemistry.com
For Eribulin-d3 (mesylate) and its future analogues, this means a greater potential to serve not just as research tools but as templates for next-generation therapeutics. By leveraging the subtle power of the deuterium isotope effect, researchers may develop new anticancer agents with improved pharmacokinetic profiles, enhanced efficacy, and better safety margins, ultimately benefiting patients with hard-to-treat cancers. nih.govnih.gov
Q & A
Basic: How should researchers design experiments to account for deuterium isotope effects in Eribulin-d3 (mesylate) compared to non-deuterated Eribulin mesylate?
Methodological Answer:
When comparing deuterated (Eribulin-d3) and non-deuterated forms, experimental design must consider:
- Pharmacokinetic (PK) and metabolic stability assays : Deuterium substitution can alter hydrogen bonding and metabolic pathways. Use LC-MS/MS to quantify deuterium retention rates and monitor metabolites in in vitro (e.g., hepatocyte incubations) and in vivo (rodent models) systems .
- Microtubule binding assays : Compare binding kinetics (e.g., Kd values) using fluorescence polarization or SPR. Deuterium may influence hydrophobic interactions due to isotopic mass differences .
- Control groups : Include both non-deuterated Eribulin mesylate and vehicle controls to isolate isotope-specific effects.
Basic: What analytical techniques are recommended for validating the purity and deuterium incorporation efficiency of Eribulin-d3 (mesylate)?
Methodological Answer:
- NMR spectroscopy : Use -NMR to confirm deuterium incorporation at specific positions (e.g., absence of proton signals at deuterated sites). -NMR can resolve structural integrity .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 829.02 for Eribulin-d3 mesylate vs. 826.0 for non-deuterated form) and isotopic abundance ratios .
- HPLC with UV/FLD detection : Assess purity (>98%) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Reference standards should align with published chromatographic profiles .
Advanced: How can researchers resolve contradictory data on Eribulin-d3’s metabolic stability in different cancer models?
Methodological Answer:
Contradictions may arise from:
- Species-specific metabolism : Compare human vs. murine CYP450 isoform activity using recombinant enzyme assays. For example, CYP3A4 is dominant in humans, while CYP2D6 is prominent in mice .
- Tissue-specific uptake : Quantify drug distribution via radiolabeled -Eribulin-d3 in tumor vs. normal tissues using autoradiography or PET imaging. Adjust dosing regimens based on tumor microenvironment variability .
- Statistical rigor : Apply multivariate regression to account for covariates like tumor hypoxia or efflux pump expression (e.g., P-gp). Use Bayesian meta-analysis to reconcile cross-study discrepancies .
Advanced: What strategies optimize the synthesis of Eribulin-d3 (mesylate) for reproducible in vivo studies?
Methodological Answer:
- Deuterium source selection : Use deuterated reagents (e.g., D2O or deuterated alcohols) in late-stage synthesis to minimize scrambling. Monitor reaction intermediates via LC-MS .
- Crystallization conditions : Optimize solvent polarity (e.g., acetone/water mixtures) to enhance deuterium retention in the final product. Characterize crystal structure via XRD to confirm isotopic homogeneity .
- Batch consistency : Implement QC protocols (e.g., qNMR for deuterium content, Karl Fischer titration for moisture) to ensure inter-batch reproducibility .
Advanced: How should researchers address discrepancies in reported cytotoxicity IC50 values for Eribulin-d3 across cell lines?
Methodological Answer:
Discrepancies may stem from:
- Assay conditions : Standardize incubation time (e.g., 72 hr vs. 48 hr) and serum content (e.g., 10% FBS vs. serum-free) to minimize variability. Use CellTiter-Glo® for ATP-based viability measurements .
- Cell line authentication : Confirm genetic profiles (e.g., STR profiling) and mutation status (e.g., TP53, BRCA1) that influence drug response. Cross-validate results in isogenic cell pairs .
- Data normalization : Use Z-score normalization to adjust for plate-to-plate variability. Report IC50 with 95% confidence intervals from dose-response curves (4-parameter logistic model) .
Basic: What statistical frameworks are recommended for analyzing Eribulin-d3’s synergistic effects in combination therapies?
Methodological Answer:
- Bliss independence or Loewe additivity models : Quantify synergy scores using software like Combenefit or SynergyFinder. Validate with bootstrapping (1,000 iterations) to assess significance .
- Pharmacodynamic modeling : Fit time-course data to PK/PD models (e.g., Emax models) using Monolix or NONMEM. Account for delayed effects due to microtubule dynamics .
Advanced: How can researchers validate Eribulin-d3’s target engagement in live-cell imaging studies?
Methodological Answer:
- Fluorescent probes : Use tubulin-GFP reporters or anti-β-tubulin antibodies conjugated with pH-sensitive dyes (e.g., pHrodo™) to visualize microtubule stabilization in real time .
- FRET-based biosensors : Design constructs with tubulin FRET pairs (e.g., CFP/YFP) to detect conformational changes upon Eribulin-d3 binding .
- Super-resolution microscopy : Apply STORM or PALM to resolve nanoscale microtubule bundling at <20 nm resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
